molecular formula C10H11NO2 B11751450 (R)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

(R)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B11751450
M. Wt: 177.20 g/mol
InChI Key: BUFRECLNBYNVGG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an indene backbone, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid typically involves several steps. One common method starts with the preparation of the indene backbone, followed by the introduction of the amino and carboxylic acid groups. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This can include continuous flow reactors, high-pressure conditions, and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions involving the amino group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various amides or other derivatives.

Scientific Research Applications

®-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein synthesis.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The indene backbone provides structural rigidity, which can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: The enantiomer of the compound, which has different stereochemistry.

    Indene-5-carboxylic acid: Lacks the amino group but shares the indene backbone.

    3-Amino-2,3-dihydro-1H-indene: Lacks the carboxylic acid group but has the amino group and indene backbone.

Uniqueness

®-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9/h1-2,5,9H,3-4,11H2,(H,12,13)/t9-/m1/s1

InChI Key

BUFRECLNBYNVGG-SECBINFHSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2)C(=O)O

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)C(=O)O

Origin of Product

United States

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